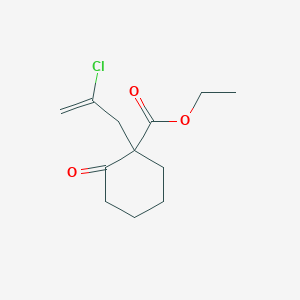![molecular formula C38H50O2 B14360912 1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene CAS No. 92636-73-2](/img/structure/B14360912.png)
1,1'-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is an organic compound characterized by its unique structure, which includes a phenylene core substituted with octyloxy groups and ethene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene typically involves a condensation reaction. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve mechanochemical methods, which are advantageous due to their efficiency and reduced environmental impact. These methods often utilize ball milling techniques to induce chemical reactions without the need for large amounts of solvents .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene has several scientific research applications, including:
Optoelectronics: This compound is used in the development of OLEDs and OSCs due to its excellent optical and electronic properties.
Materials Science: It is studied for its potential use in the fabrication of organic field-effect transistors (OFETs) and other semiconductor devices.
Biomedical Applications: Research is ongoing to explore its potential use in medical imaging and diagnostic devices.
Mécanisme D'action
The mechanism of action of 1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene involves its ability to participate in intramolecular charge transfer (ICT). This process enhances the compound’s electroluminescence and charge transport properties, making it suitable for use in optoelectronic devices. The molecular targets and pathways involved include the π-conjugated systems that facilitate charge transfer and improve device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene: This compound has a similar structure but with different substituents, leading to variations in its optical and electronic properties.
4,4’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene: Another similar compound with different positional isomers, affecting its reactivity and applications.
Uniqueness
1,1’-{[2,5-Bis(octyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in OLEDs and OSCs, where precise control over these properties is crucial .
Propriétés
Numéro CAS |
92636-73-2 |
|---|---|
Formule moléculaire |
C38H50O2 |
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
1,4-dioctoxy-2,5-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C38H50O2/c1-3-5-7-9-11-19-29-39-37-31-36(28-26-34-23-17-14-18-24-34)38(40-30-20-12-10-8-6-4-2)32-35(37)27-25-33-21-15-13-16-22-33/h13-18,21-28,31-32H,3-12,19-20,29-30H2,1-2H3 |
Clé InChI |
LCIARJUNVPQOCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=CC=C2)OCCCCCCCC)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


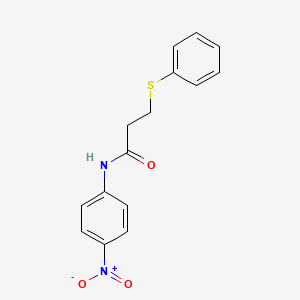
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)


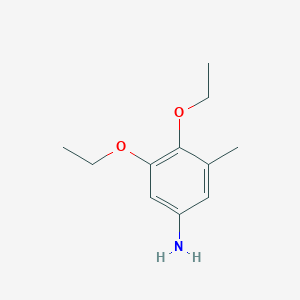
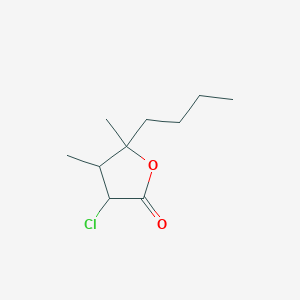
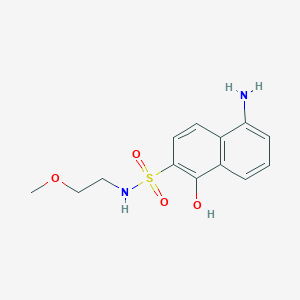
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
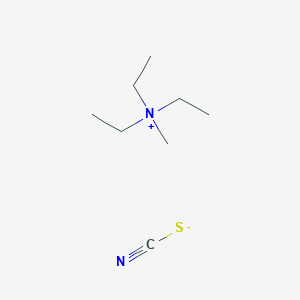
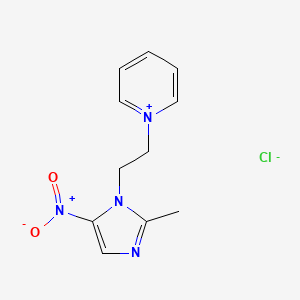
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
